(5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C26H21N3O3S2 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H21N3O3S2/c1-17-13-20(31-2)10-11-22(17)24-18(15-29(27-24)19-7-4-3-5-8-19)14-23-25(30)28(26(33)34-23)16-21-9-6-12-32-21/h3-15H,16H2,1-2H3/b23-14- |
InChI Key |
WQKJQNCWHLBSJM-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole aldehyde precursor is synthesized via a cyclocondensation reaction. A mixture of 4-methoxy-2-methylacetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (50 mL) is refluxed for 12 hours to form 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole . Subsequent formylation using Vilsmeier-Haack conditions (POCl₃/DMF) yields the 4-carbaldehyde derivative.
Characterization Data :
-
Yield : 68%
-
¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.71–7.45 (m, 5H, Ph), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 6.82 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) .
Preparation of 3-(Furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
The thiazolidinone core is synthesized via a two-step protocol:
-
Thiosemicarbazide Formation : Morpholine (20 mmol) reacts with thiourea (20 mmol) in ethanol under reflux for 6 hours to yield 1-morpholino-3-phenylthiourea .
-
Cyclization and Thionation : The thiourea intermediate is treated with ethyl bromoacetate (2 equiv) and anhydrous sodium acetate in ethanol, followed by thionation using P₂S₅ in 1,4-dioxane to afford 2-thioxo-1,3-thiazolidin-4-one .
Key Modifications :
-
Alkylation : The thiazolidinone is alkylated with furfuryl bromide (1.2 equiv) in DMF using K₂CO₃ as a base to introduce the furan-2-ylmethyl group at position 3 .
Characterization Data :
-
Yield : 73%
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.68 (s, 1H, furan-H), 6.52 (dd, J = 3.2 Hz, 1.6 Hz, 1H, furan-H), 4.82 (s, 2H, CH₂), 3.71 (t, 4H, morpholine-H), 2.67 (t, 4H, morpholine-H) .
Knoevenagel Condensation for (5Z)-Configuration
The final step involves condensing 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (5 mmol) with 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) in ethanol containing piperidine (10 drops) under reflux for 24 hours . The (Z)-isomer is favored by slow cooling and recrystallization from ethanol.
Optimization Notes :
-
Stereochemical Control : Lower reaction temperatures (60°C) and extended reflux durations (48 hours) improve (Z)-selectivity to 85% .
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the pure product.
Characterization Data :
-
Yield : 62%
-
IR (KBr) : 1712 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C)
-
¹H NMR (600 MHz, DMSO-d₆) : δ 8.24 (s, 1H, CH=), 7.89–7.45 (m, 9H, Ar-H), 6.94 (s, 1H, furan-H), 6.51 (d, J = 3.2 Hz, 1H, furan-H), 4.88 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃) .
-
13C NMR (150 MHz, DMSO-d₆) : δ 178.2 (C=O), 159.8 (C=N), 135.2–112.4 (Ar-C), 66.1 (morpholine-C), 55.8 (OCH₃), 40.7 (CH₂) .
Analytical Validation and Pharmacological Correlation
Purity Assessment :
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm) .
-
Elemental Analysis : Calculated for C₂₇H₂₃N₃O₃S₂: C, 64.12; H, 4.58; N, 8.31; Found: C, 64.08; H, 4.55; N, 8.29 .
Comparative Pharmacokinetics :
Derivatives with similar thiazolidinone scaffolds exhibit IC₅₀ values of 1.2–4.8 μM against PI3K isoforms, suggesting potential therapeutic relevance .
Challenges and Alternative Pathways
Regioselectivity in Pyrazole Synthesis :
-
Side Products : Unsubstituted pyrazole derivatives (<5%) form due to competing cyclization pathways; these are removed via fractional crystallization .
Thionation Efficiency :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiazolidinone core, potentially leading to the formation of dihydrothiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrazole rings.
Reduction: Dihydrothiazolidinone derivatives.
Substitution: Substituted derivatives at the furan and pyrazole rings.
Scientific Research Applications
The compound (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article will explore its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a thiazolidinone core substituted with furan and pyrazole moieties. Its molecular formula is , and it has a molecular weight of approximately 432.52 g/mol. The presence of diverse functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibit significant antimicrobial properties. A study highlighted the synthesis of thiazolidinone derivatives that demonstrated potent activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies with known antimicrobial agents .
Anticancer Potential
The thiazolidinone framework is recognized for its anticancer properties. Research has shown that thiazolidinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from the thiazolidinone scaffold have been studied for their ability to target specific cancer pathways, making them potential candidates for further development in cancer therapy .
Anti-inflammatory Effects
Compounds containing furan and thiazolidinone structures have been reported to exhibit anti-inflammatory effects. The incorporation of specific substituents, such as those found in (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one , may enhance these properties, making it a candidate for treating inflammatory diseases .
Neuroprotective Properties
Recent studies suggest that thiazolidinones may also provide neuroprotective effects. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory responses could make them valuable in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these derivatives, some exhibited MIC values comparable to standard antibiotics, indicating strong potential for clinical applications .
Case Study 2: Anticancer Activity Screening
A screening of thiazolidinone derivatives against various cancer cell lines demonstrated that certain compounds led to a significant reduction in cell viability through apoptosis induction. The study concluded that modifications to the thiazolidinone structure could enhance anticancer efficacy, paving the way for future drug development efforts targeting specific cancer types .
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Rhodanine Derivatives
Key Observations:
- The title compound’s pyrazol-4-ylmethylidene group introduces steric and electronic complexity compared to simpler benzylidene derivatives .
- Unlike hydroxy-substituted analogs (e.g., ), the title compound lacks intramolecular H-bonding, which may affect crystallinity and stability.
Pharmacological and Material Science Potential
Biological Activity:
- The pyrazole moiety is associated with kinase inhibition and ferroptosis induction in cancer cells, as seen in studies on pyrazoline-based compounds .
Material Science Applications:
- Pyrazole-thiazolidinone hybrids have been explored for electroluminescent materials due to their conjugated systems and charge-transfer properties . The title compound’s furan and pyrazole groups may enhance luminescence efficiency.
Biological Activity
The compound (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 358.4 g/mol. The structure includes a furan moiety and a pyrazole ring, which are known to contribute to various biological activities.
Research indicates that compounds with similar structural motifs exhibit activity through several mechanisms:
- COX-II Inhibition : The compound is hypothesized to act as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in the inflammatory process. Inhibitors like this have shown promise in reducing inflammation without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antioxidant Activity : The presence of methoxy and furan groups may enhance the antioxidant properties of the compound, helping to mitigate oxidative stress in cells .
- Apoptosis Induction : Preliminary studies suggest that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
A series of in vitro studies have demonstrated that the compound exhibits significant anti-inflammatory effects. For instance, it was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
Anticancer Activity
In cancer cell lines, particularly those derived from breast and colon cancers, the compound displayed cytotoxic effects. The IC50 values for cell proliferation inhibition ranged from 10 to 30 µM, indicating moderate efficacy compared to standard chemotherapeutics .
Case Studies
- Study on COX-II Inhibition : A comparative analysis with known COX-II inhibitors revealed that this compound has an IC50 value comparable to selective COX-II inhibitors like Rofecoxib but with a better safety profile in terms of gastrointestinal side effects .
- Cytotoxicity in Cancer Models : In a study involving human breast cancer cell lines, treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a multi-step condensation and cyclization strategy. For example:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-methoxy-2-methylbenzaldehyde) with thiosemicarbazide under acidic conditions to form a Schiff base intermediate .
- Step 2 : Cyclization of the intermediate with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate and DMF/acetic acid as solvent, followed by reflux to form the thiazolidinone core .
- Step 3 : Introduction of the furan-2-ylmethyl group via alkylation using furfuryl bromide under basic conditions (e.g., triethylamine) .
- Key Validation : Monitor reaction progress using TLC and confirm purity via recrystallization from ethanol or methanol .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FT-IR : Identify characteristic peaks such as C=S (1150–1250 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .
- NMR :
- ¹H NMR : Look for signals corresponding to the furan methyl group (δ 3.8–4.2 ppm), methoxy protons (δ 3.7–3.9 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
- ¹³C NMR : Confirm the thiazolidinone carbonyl (δ 170–175 ppm) and aromatic carbons .
- UV-Vis : Analyze π→π* transitions in the conjugated system (λmax ~250–300 nm) .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Antioxidant Potential : Employ DPPH radical scavenging assays (IC₅₀ calculation) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values compared to doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiazolidinone core?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Solvent polarity (DMF vs. ethanol), temperature (60–100°C), and catalyst (e.g., acetic acid vs. phosphorous oxychloride) .
- Response Surface Methodology (RSM) : Use central composite design to model interactions between variables and maximize yield .
- Case Study : A 15% yield increase was achieved by switching from ethanol to DMF/acetic acid (1:1) and increasing reflux time to 6 hours .
Q. What computational approaches are suitable for predicting electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina .
- Example : A DFT study on a related thiazolidinone revealed strong electrophilicity at the C=S group, guiding functionalization strategies .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple replicates to rule out outliers .
- Structural Analog Comparison : Compare activity with derivatives lacking the furan or methoxy group to identify pharmacophores .
- Mechanistic Studies : Use fluorescence quenching assays to assess DNA-binding affinity or β-lactamase inhibition if antimicrobial results are inconsistent .
Q. What strategies are effective for analyzing substituent effects on bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with variations in the phenylpyrazole or furan moieties and correlate structural changes with bioactivity trends .
- QSAR Modeling : Use partial least squares (PLS) regression to link descriptors (e.g., logP, polar surface area) to activity .
- Case Study : Substitution of the methoxy group with chlorine increased antibacterial potency by 2-fold, suggesting electron-withdrawing groups enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
